6-Deoxy-L-altrose
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6+/m0/s1 |
InChI Key |
PNNNRSAQSRJVSB-OMMKOOBNSA-N |
SMILES |
CC(C(C(C(C=O)O)O)O)O |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Synonyms |
6-deoxy-D-altrose 6-deoxy-L-altrose 6-deoxyaltrose |
Origin of Product |
United States |
Chemical Synthesis and Characterization
Synthetic Routes from Common Monosaccharides
One prominent method for synthesizing this compound starts from the more readily available L-rhamnose (6-deoxy-L-mannose). google.com A patented process describes the transformation of L-rhamnose into various 6-deoxy-L-hexoses, including this compound. This involves a series of protection, inversion, and deprotection steps. A key step is the inversion of the stereochemistry at the C-3 hydroxyl group of an L-rhamnoside derivative. google.com
Enzymatic synthesis offers an alternative, often more specific, route. One reported method involves the isomerization of 6-deoxy-L-psicose using an L-arabinose isomerase. tandfonline.comresearchgate.net The 6-deoxy-L-psicose itself can be produced from L-rhamnose through a multi-enzyme system. tandfonline.com In one study, this enzymatic approach yielded this compound from L-rhamnose with a total production yield of 14.6%. tandfonline.com
Spectroscopic and Physicochemical Properties
The structural characterization of this compound relies on various spectroscopic techniques.
| Property | Value/Description |
| Molecular Formula | C₆H₁₂O₅ biosynth.comcymitquimica.com |
| Molecular Weight | 164.16 g/mol biosynth.comcymitquimica.com |
| CAS Number | 18546-02-6 biosynth.comchemicalbook.com |
| Appearance | Solid caymanchem.com |
| ¹³C NMR Spectroscopy | In aqueous solution, 6-deoxy-altrose exists as a mixture of α- and β-pyranose and furanose anomers, leading to multiple signals in the NMR spectrum. researchgate.netresearchgate.net |
| Specific Optical Rotation | The specific optical rotation is a key parameter for distinguishing between stereoisomers. researchgate.netnih.gov |
This table is populated with representative data and is not exhaustive.
Biosynthetic Pathways of 6 Deoxy L Altrose
Enzymatic Mechanisms of 6-Deoxy-L-altrose Formation
The enzymatic production of this compound involves a series of coordinated reactions catalyzed by specific enzymes. This process often begins with more common monosaccharides and proceeds through several intermediates.
Precursor Utilization in Deoxysugar Biosynthesis (e.g., L-rhamnose, 6-deoxy-L-psicose)
The biosynthesis of this compound frequently utilizes L-rhamnose as a starting precursor. researchgate.netresearchgate.net L-rhamnose, a 6-deoxy-L-mannose, is a widely available L-sugar. google.com The enzymatic conversion of L-rhamnose leads to the formation of key intermediates, including 6-deoxy-L-psicose. researchgate.netresearchgate.nettandfonline.com
The production of 6-deoxy-L-psicose from L-rhamnose can be achieved through the combined action of L-rhamnose isomerase and D-tagatose 3-epimerase. researchgate.nettandfonline.com This intermediate, 6-deoxy-L-psicose, is then further isomerized to produce this compound. researchgate.netresearchgate.nettandfonline.comnih.gov This enzymatic strategy provides a biotechnological route to access rare 6-deoxyhexoses from more abundant sugars. researchgate.net
Another precursor, L-fucose (6-deoxy-L-galactose), can also be used in enzymatic pathways to produce various 6-deoxy-L-hexoses, highlighting the versatility of these enzymes. nih.gov
Identification and Characterization of Key Isomerases
Several key isomerases are instrumental in the biosynthetic pathway of this compound. These enzymes exhibit broad substrate specificity, enabling them to act on various 6-deoxy monosaccharides. tandfonline.com
L-rhamnose Isomerase (L-RhI): This enzyme catalyzes the isomerization between L-rhamnose and L-rhamnulose (6-deoxy-L-fructose). tandfonline.com
D-tagatose 3-epimerase (DTE): This epimerase is crucial for the conversion of L-rhamnulose to 6-deoxy-L-psicose. researchgate.netnih.gov
L-arabinose Isomerase (L-AI): This isomerase is responsible for the conversion of 6-deoxy-L-psicose to this compound. researchgate.nettandfonline.com For instance, L-AI from Enterobacter aerogenes IK7 has been shown to catalyze this specific isomerization. tandfonline.com
The following table summarizes the key enzymes and their roles in the formation of this compound from L-rhamnose:
Table 1: Key Enzymes in this compound Biosynthesis| Enzyme | Precursor | Product | Organism Source (Example) |
|---|---|---|---|
| L-rhamnose Isomerase (L-RhI) | L-rhamnose | L-rhamnulose | Pseudomonas stutzeri |
| D-tagatose 3-epimerase (DTE) | L-rhamnulose | 6-deoxy-L-psicose | Pseudomonas cichorii |
| L-arabinose Isomerase (L-AI) | 6-deoxy-L-psicose | This compound | Enterobacter aerogenes |
Role of Nucleoside Diphosphate (B83284) (NDP) Sugar Intermediates
In many bacterial biosynthetic pathways, deoxysugars are synthesized as activated nucleoside diphosphate (NDP) sugars. oup.com The most common activated forms are guanosine (B1672433) diphosphate (GDP) and deoxythymidine diphosphate (dTDP) derivatives. oup.com
The biosynthesis of dTDP-L-rhamnose, a C3-epimer of this compound, proceeds through a dTDP-activated pathway. nih.gov This suggests that the biosynthesis of this compound likely follows an analogous pathway involving NDP-sugar intermediates. The general process involves the conversion of a common sugar-1-phosphate to an NDP-sugar, which then undergoes a series of enzymatic modifications, including dehydration, epimerization, and reduction, to yield the final deoxysugar. nih.gov
For instance, the biosynthesis of dTDP-6-deoxy-L-talose involves the conversion of dTDP-L-rhamnose by an epimerase. researchgate.net This highlights the importance of NDP-sugar intermediates in providing the necessary chemical reactivity and specificity for the enzymatic transformations.
Stereochemical Control in Biosynthetic Reactions
The stereochemistry of the final deoxysugar product is meticulously controlled by the specific enzymes involved in the biosynthetic pathway. mdpi.com The configuration of the hydroxyl groups on the sugar ring is determined by the action of specific epimerases and reductases.
In the biosynthesis of this compound from L-rhamnose, the key stereochemical inversion occurs at the C3 position. L-rhamnose (6-deoxy-L-mannose) and this compound are C3-epimers. nih.gov This epimerization is catalyzed by enzymes that can precisely alter the stereochemistry at a single chiral center. The use of specific isomerases and epimerases ensures the production of the desired stereoisomer with high fidelity.
Genetic Basis of this compound Biosynthesis
The enzymes required for the biosynthesis of this compound are encoded by specific genes that are often organized into clusters within the genomes of producing organisms.
Gene Cluster Identification in Producing Organisms
The O-antigen of the lipopolysaccharide of Yersinia enterocolitica serotype O:3 is a homopolymer of this compound. nih.gov The genetic basis for the synthesis of this O-antigen has been identified in a cloned rfb region. This region contains ten open reading frames, with eight genes organized into two operons, rfbABC and rfbDEFGH, being essential for O-antigen synthesis. nih.gov
Within this gene cluster, the deduced proteins RfbA, RfbF, and RfbG show similarity to enzymes involved in the dTDP-L-rhamnose biosynthesis pathway in Salmonella. nih.gov Given that L-rhamnose and this compound are C3-epimers, it is proposed that their biosynthetic pathways are analogous. nih.gov This suggests that the rfb gene cluster in Yersinia enterocolitica O:3 contains the necessary genes encoding the enzymes for the synthesis of dTDP-6-deoxy-L-altrose.
Similarly, in Acinetobacter baumannii, gene clusters responsible for the synthesis of capsular polysaccharides containing 6-deoxy-L-talose (a C4 epimer of this compound) have been identified. researchgate.netmdpi.comqut.edu.au These clusters include genes for the synthesis of dTDP-L-rhamnose and an epimerase to generate the dTDP-6-deoxy-L-talose precursor. researchgate.netmdpi.com
The following table lists the chemical compounds mentioned in this article.
Regulation of Biosynthetic Gene Expression
The genetic determinants for the biosynthesis of this compound are typically found within larger gene clusters responsible for the production of complex carbohydrates, such as the O-antigen of lipopolysaccharides (LPS) or capsular polysaccharides (CPS). nih.govmdpi.comnih.gov Consequently, the regulation of this compound synthesis is not governed by isolated promoters but is intricately linked to the coordinated expression of the entire polysaccharide biosynthetic operon. While direct regulatory studies on this compound gene expression are limited, the principles can be effectively understood by examining the well-characterized regulatory networks of its precursor, L-rhamnose, and other related 6-deoxysugars.
The genes required for the synthesis of the activated nucleotide sugar precursor, thymidine (B127349) diphosphate (TDP)-L-rhamnose, are central to the formation of many 6-deoxysugars, including the epimer of this compound, 6-deoxy-L-talose. asm.orgresearchgate.net The regulation of the L-rhamnose catabolic and biosynthetic pathways, particularly in Escherichia coli, serves as a robust model for understanding how the production of these sugars is controlled at the genetic level.
In E. coli, the expression of genes for L-rhamnose metabolism is tightly controlled by a sophisticated regulatory cascade involving two key transcriptional activators: RhaR and RhaS. mdpi.comfrontiersin.org These regulators belong to the AraC/XylS family of transcription factors. mdpi.comfrontiersin.org The regulatory system is induced by the presence of L-rhamnose and is also subject to global metabolic signals through catabolite repression. mdpi.comnih.gov
The process begins with the RhaR protein, which is expressed at a low constitutive level. mdpi.com In the presence of the inducer, L-rhamnose, RhaR binds to a specific promoter region, PrhaSR, activating the transcription of the rhaSR operon. mdpi.comoup.com This leads to an increased synthesis of both RhaR and RhaS proteins. The newly synthesized RhaS protein, also in a complex with L-rhamnose, then acts as the primary activator for the structural genes. RhaS binds to the promoter regions of the rhaBAD operon (PrhaBAD), which encodes the enzymes for L-rhamnose catabolism, and the rhaT promoter (PrhaT), which controls the gene for the L-rhamnose transporter. mdpi.comoup.comnih.gov
Furthermore, the expression of these operons is modulated by the global regulator, cyclic AMP receptor protein (CRP). mdpi.comoup.com The CRP-cAMP complex binds to sites near the rhamnose promoters, enhancing their activation by RhaR and RhaS. This mechanism ensures that the genes for rhamnose metabolism are only highly expressed when glucose, the preferred carbon source, is absent. mdpi.comnih.gov
While the E. coli system is a paradigm for positive regulation, other bacteria employ different strategies. For instance, in Bacillus subtilis, the rha operon is regulated by a DeoR family transcriptional regulator (RhaR) and is subject to carbon catabolite repression via the protein CcpA. nih.gov In this organism, the inducer molecule that inhibits the DNA binding of the RhaR repressor is L-rhamnulose-1-phosphate, an intermediate in the catabolic pathway. nih.gov
Research Findings on Regulatory Mechanisms
Detailed research on the E. coli rhamnose regulon has elucidated the specific binding sites and protein-DNA interactions that govern gene expression.
RhaR Activator: RhaR binds to an inverted repeat sequence in the PrhaSR promoter to activate transcription of itself and RhaS. frontiersin.org
RhaS Activator: RhaS binds to two distinct half-sites, rhaI1 and rhaI2, within the PrhaBAD and PrhaT promoters to activate their transcription. oup.com The absence of L-rhamnose prevents RhaS from binding to these sites, thus keeping the operons turned off. oup.com
Catabolite Repression: The involvement of CRP integrates the control of the rhamnose operons with the central carbon metabolism, preventing the cell from investing energy in metabolizing alternative sugars when a more efficient source like glucose is available. mdpi.comnih.gov
The genetic organization often reflects function. In many bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii, the genes for the biosynthesis of the d-rhamnose (B1233688) or L-rhamnose precursor are located at the beginning of the O-antigen or capsular polysaccharide gene clusters, respectively. nih.govmdpi.comnih.gov This arrangement facilitates coordinated regulation of the entire pathway for polysaccharide assembly.
Data Tables
Table 1: Key Regulatory Proteins in the E. coli L-Rhamnose Biosynthetic Pathway Model
| Gene | Protein Product | Regulator Family | Function in Gene Expression |
| rhaR | RhaR | AraC/XylS | Positive regulator. Binds to PrhaSR in the presence of L-rhamnose to activate transcription of the rhaSR operon. mdpi.comfrontiersin.org |
| rhaS | RhaS | AraC/XylS | Positive regulator. Binds to PrhaBAD and PrhaT in the presence of L-rhamnose to activate transcription of catabolic and transport genes. mdpi.comoup.comnih.gov |
| crp | CRP (cAMP Receptor Protein) | CRP/FNR | Global regulator. Functions as a co-activator at rhamnose promoters when complexed with cAMP, linking expression to glucose availability. mdpi.comnih.gov |
Synthetic Methodologies for 6 Deoxy L Altrose and Its Derivatives
Total Chemical Synthesis Approaches
Total chemical synthesis provides a versatile platform for the preparation of 6-deoxy-L-altrose, allowing for the introduction of various protecting groups and modifications. These approaches often commence from readily available monosaccharides and employ a range of stereoselective reactions to achieve the desired altroside configuration.
Strategies from Readily Available Sugar Precursors (e.g., D-galactose, D-fucose, L-rhamnose)
The synthesis of this compound and its derivatives frequently begins with common sugars such as D-galactose, D-fucose (6-deoxy-D-galactose), and L-rhamnose (6-deoxy-L-mannose). rsc.orggoogle.comacs.orgresearchgate.net These starting materials offer a cost-effective and accessible entry point to the target molecule.
A notable strategy involves the conversion of L-rhamnose, which is commercially available, into its various isomeric forms, including this compound. google.comacs.org This transformation necessitates inversion of stereocenters, which can be achieved through a series of protection, activation, and nucleophilic substitution reactions. For instance, a method for preparing all eight isomeric 6-deoxy-L-hexoses from L-rhamnose has been reported, highlighting the versatility of this precursor. acs.org The synthesis of L-vallarose (6-deoxy-3-O-methyl-L-altrose) has been accomplished starting from D-galactose. rsc.org This route involved a multi-step sequence including partial hydrolysis, conversion to an anhydro-sugar intermediate, and subsequent ring-opening. rsc.org
Similarly, D-fucose can serve as a starting point for the synthesis of this compound derivatives. A convenient synthesis of L-altrose and its 6-deoxy derivative has been developed from D-galactose and D-fucose, respectively. researchgate.net The key step in these routes was the 5-epimerization of the open-chain D-hexose via a Mitsunobu inversion. researchgate.net
| Starting Material | Key Transformation | Target Molecule | Reference |
| L-Rhamnose | Regio- and stereoselective nucleophilic displacements of triflates | This compound and other 6-deoxy-L-hexoses | google.comacs.org |
| D-Galactose | Partial hydrolysis, formation of anhydro-sugar, ring-opening | L-Vallarose (6-deoxy-3-O-methyl-L-altrose) | rsc.org |
| D-Fucose | 5-Epimerization via Mitsunobu inversion | This compound | researchgate.net |
Stereoselective Epimerization and Inversion Techniques
The conversion of readily available sugars into this compound hinges on the ability to selectively invert the stereochemistry at specific carbon atoms. Epimerization, the process of changing the configuration of a single chiral center, is a cornerstone of these synthetic strategies.
A common approach involves the use of triflates (trifluoromethanesulfonates) as excellent leaving groups in nucleophilic substitution reactions. google.com For the synthesis of this compound from an L-rhamnoside, inversion at the C3 position is required. google.com This can be achieved by regioselective 3-O-triflation followed by a nucleophilic displacement, for example, using nitrite (B80452) anion. google.com A one-pot method for the selective epimerization of 1,2-trans-diols to 1,2-cis-diols using catalysts like Wilkinson's catalyst and Shvo's catalyst has also been reported, which allowed for the conversion of an L-rhamnose derivative to a 6-deoxy-L-altroside in high yield. thieme-connect.com
The Mitsunobu reaction is another powerful tool for achieving stereochemical inversion. researchgate.net This reaction allows for the conversion of a secondary alcohol to its corresponding inverted ester, which can then be hydrolyzed to the inverted alcohol. This technique has been successfully applied in the synthesis of this compound from D-fucose. researchgate.net
Protecting Group Chemistry in this compound Synthesis
The strategic use of protecting groups is fundamental to the successful synthesis of this compound. google.comwiley-vch.de Due to the presence of multiple hydroxyl groups with similar reactivity in carbohydrates, selective protection and deprotection are crucial to direct reactions to the desired positions. wiley-vch.de
Commonly used protecting groups in carbohydrate chemistry include benzyl (B1604629) ethers, silyl (B83357) ethers, and acetals. wiley-vch.dersc.org For instance, in the synthesis of 6-deoxy-L-hexoses from L-rhamnose, regioselective protection of individual hydroxyl groups is a key step before performing stereoselective inversions. google.com The choice of protecting group can also influence the reactivity and stereoselectivity of subsequent reactions. For example, the presence of a 4,6-O-benzylidene acetal (B89532) in a mannosyl donor can direct glycosylation to form β-mannopyranosides. nih.gov
The development of modular continuous flow processes has also facilitated the addition of common protecting groups like benzyl, naphthylmethyl, and tert-butyldimethylsilyl ethers in a more efficient manner compared to batch processes. rsc.org
Anhydro-Sugar Intermediates in Altrose Synthesis
Anhydro sugars, which contain an intramolecular ether linkage, are valuable intermediates in carbohydrate synthesis. ontosight.aichimia.chresearchgate.net They possess a strained ring system that makes them susceptible to ring-opening reactions by nucleophiles, often with high stereoselectivity. chimia.ch
In the synthesis of L-vallarose (6-deoxy-3-O-methyl-L-altrose) from a D-galactose derivative, a 5,6-anhydro-L-altrofuranose intermediate was formed. rsc.org The subsequent ring-opening of this anhydro-sugar with a hydride reagent led to the desired this compound derivative. rsc.org The synthesis of 1,6-anhydro-5-thio-L- and D-altrose has also been reported, demonstrating the utility of anhydro intermediates in accessing modified altrose structures. researchgate.net The formation of these anhydro sugars can be achieved through intramolecular cyclization of appropriately functionalized sugar precursors. rsc.org
Chemoenzymatic and Enzymatic Synthesis Routes
Chemoenzymatic and purely enzymatic methods offer an attractive alternative to total chemical synthesis, often providing high specificity and milder reaction conditions. tandfonline.comresearchgate.net These biocatalytic approaches are increasingly being explored for the production of rare sugars like this compound.
Biocatalytic Transformations for this compound Production
Enzymes, with their inherent stereoselectivity, are powerful catalysts for the synthesis of complex carbohydrates. Several enzymatic routes have been developed for the production of this compound, typically starting from L-rhamnose.
One strategy involves a multi-enzyme system. For example, this compound can be produced from L-rhamnose via the intermediate 6-deoxy-L-psicose. tandfonline.comresearchgate.nettandfonline.com This process utilizes L-rhamnose isomerase to convert L-rhamnose to L-rhamnulose, followed by D-tagatose 3-epimerase to produce 6-deoxy-L-psicose. tandfonline.comnih.gov The purified 6-deoxy-L-psicose is then isomerized to this compound using L-arabinose isomerase. tandfonline.comtandfonline.com In one study, this enzymatic cascade resulted in a production yield of 14.6% for this compound from L-rhamnose. tandfonline.comtandfonline.com
The use of immobilized enzymes can enhance the stability and reusability of the biocatalysts, making the process more economically viable. tandfonline.comresearchgate.net These enzymatic methods represent a more environmentally friendly approach to rare sugar synthesis compared to traditional chemical methods, which often involve multiple protection/deprotection steps and can generate hazardous waste. tandfonline.com
| Starting Substrate | Key Enzymes | Intermediate(s) | Final Product | Yield | Reference |
| L-Rhamnose | L-Rhamnose isomerase, D-Tagatose 3-epimerase, L-Arabinose isomerase | L-Rhamnulose, 6-Deoxy-L-psicose | This compound | 14.6% | tandfonline.comtandfonline.com |
| 6-Deoxy-L-psicose | L-Arabinose isomerase | - | This compound | 16.8% from 6-deoxy-L-psicose | tandfonline.com |
Immobilized Enzyme Systems for Enhanced Yields
To improve the efficiency, stability, and reusability of the enzymes involved in this pathway, researchers have utilized immobilized enzyme systems. In a notable study, recombinant Escherichia coli cells expressing the necessary enzymes were treated with toluene (B28343) to create a permeabilized, immobilized cell system (termed TT-enzyme). tandfonline.comdntb.gov.uamdpi.com This method effectively functions as an immobilized microbe, allowing for the straightforward application and recovery of the biocatalysts. mdpi.com
Optimization of Reaction Conditions for Enzymatic Conversion
The yield of the enzymatic conversion to this compound is highly dependent on the optimization of reaction conditions, including pH, temperature, and substrate concentration. Detailed research has been conducted to define the optimal parameters for the key isomerization step catalyzed by L-arabinose isomerase (TT-EaLAI).
The synthesis of this compound from a 1% (w/v) solution of purified 6-deoxy-L-psicose was found to be optimal under alkaline conditions at a pH of 10.0 and a temperature of 37°C. tandfonline.comdntb.gov.ua Under these conditions, with an enzyme concentration of 3.5 U/mL, the reaction reached equilibrium after 120 hours. dntb.gov.ua At equilibrium, the ratio of the substrate, 6-deoxy-L-psicose, to the product, this compound, was 60:40. tandfonline.comdntb.gov.ua
Table 1: Optimized Conditions for Enzymatic Synthesis of this compound
| Parameter | Optimal Value | Reference |
| Enzyme | Toluene-treated L-arabinose isomerase (TT-EaLAI) | dntb.gov.ua |
| Substrate | 6-Deoxy-L-psicose (1% w/v) | dntb.gov.ua |
| pH | 10.0 (50 mM Glycine-NaOH buffer) | tandfonline.comdntb.gov.ua |
| Temperature | 37°C | tandfonline.comdntb.gov.ua |
| Enzyme Conc. | 3.5 U/mL | dntb.gov.ua |
| Reaction Time | 120 hours (to reach equilibrium) | dntb.gov.ua |
| Equilibrium Ratio (Substrate:Product) | 60:40 | tandfonline.comdntb.gov.ua |
| Final Product Yield (from L-rhamnose) | 14.6% | dntb.gov.ua |
Synthesis of this compound Analogs and Conjugates
Beyond the synthesis of the monosaccharide itself, the preparation of its derivatives, such as glycosides and thioglycosides, is crucial for its use in constructing complex glycoconjugates and for biological studies.
Glycoside Formation from this compound Building Blocks
The synthesis of oligosaccharides containing this compound is of significant interest, particularly the β-(1→2)-linked homooligosaccharides that form the O-antigen of Yersinia enterocolitica O:3. diva-portal.org The creation of these 1,2-cis-altropyranosyl linkages presents a considerable synthetic challenge.
Thioglycoside Donors in Stereoselective Glycosylation
Thioglycosides are versatile and stable glycosyl donors widely used in the stereoselective synthesis of oligosaccharides. The preparation of all eight rare 6-deoxy-L-hexoses as their thioglycoside donors, starting from commercially available L-rhamnose or L-fucose, has been reported. researchgate.net This provides a valuable toolkit of building blocks for complex glycan synthesis.
In the context of this compound, a chemical synthesis route starting from an L-rhamnoside has been developed. google.com A key step in this synthesis is the inversion of the stereochemistry at the C3 position. This was achieved by a regioselective 3-O-triflation of the L-rhamnoside, followed by a nucleophilic substitution reaction. google.com The resulting stable thioglycoside building block of this compound can then be utilized in stereoselective glycosylation reactions to construct biologically important glycoconjugates. google.com The use of thioglycoside donors is advantageous due to their stability and the wide range of activation methods available, allowing for precise control over the stereochemical outcome of the glycosylation. researchgate.netrsc.org
Preparation of Labeled this compound for Mechanistic Studies
Isotopically labeled carbohydrates are invaluable tools for elucidating metabolic pathways, tracking the fate of molecules in biological systems, and studying enzyme mechanisms. nih.govannualreviews.org While specific methods for the synthesis of labeled this compound are not extensively documented in the reviewed literature, general strategies for labeling deoxysugars can be applied.
One potential route involves the use of a labeled precursor, such as isotopically labeled L-rhamnose, in the established enzymatic synthesis pathway. For instance, L-rhamnose could be labeled with isotopes like ¹³C or ³H. The synthesis of fluorine-18-labeled L-rhamnose derivatives for PET imaging has been reported, demonstrating the feasibility of introducing labels into this precursor. mdpi.comresearchgate.netnih.gov The labeled L-rhamnose could then be enzymatically converted to labeled this compound.
Alternatively, chemical synthesis offers another avenue. A common method for introducing a ¹³C label at the C6 position involves the cleavage of the C5-C6 bond of a protected sugar derivative to form an aldehyde, followed by reaction with a labeled cyanide (e.g., K¹³CN). nih.gov The resulting nitrile can then be reduced and deprotected to yield the C6-labeled sugar. Tritium labeling can be achieved by the reduction of a suitable precursor with a tritium-labeled reducing agent, such as sodium borotritide, or through catalytic exchange labeling. nist.govclinisciences.comcdnsciencepub.com These general approaches could potentially be adapted for the synthesis of isotopically labeled this compound to facilitate detailed mechanistic and in vivo studies.
Compound Index
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical assignment of carbohydrates. It provides detailed information on the atomic connectivity and the spatial arrangement of atoms.
1H and 13C NMR Analysis of this compound
One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are the primary methods for the initial characterization of this compound. A notable characteristic of this sugar in aqueous solution is its existence as an equilibrium mixture of four different isomers due to mutarotation: the α-pyranose, β-pyranose, α-furanose, and β-furanose forms. researchmap.jpnih.gov This results in a complex NMR spectrum with distinct sets of signals for each isomer. researchgate.net
The ¹H NMR spectrum shows characteristic signals for the anomeric proton (H-1) of each isomer in a downfield region, typically between 4.9 and 5.4 ppm. researchgate.net The methyl protons (H-6) of the deoxy function appear as a doublet in the upfield region, around 1.2 to 1.3 ppm. researchgate.net The remaining ring protons (H-2, H-3, H-4, H-5) resonate in the intermediate region.
In the ¹³C NMR spectrum, the anomeric carbons (C-1) are the most deshielded of the ring carbons, with signals appearing between 94 and 104 ppm. researchmap.jpresearchgate.net The C-6 methyl carbon signal is found at high field, typically around 18-20 ppm. researchmap.jpresearchgate.net The chemical shifts of the other ring carbons provide a fingerprint for each isomeric form. While detailed spectral data for this compound is available, published studies often focus on its more commonly found enantiomer, 6-deoxy-D-altrose; the NMR data for both are analogous. researchmap.jptandfonline.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for the Isomers of 6-Deoxy-D-altrose in D₂O Data is for the D-enantiomer, which is analogous to the L-enantiomer, and serves as a reference for the expected chemical shifts.
| Isomer Form | Proportion (%) | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | H-1 | H-6 |
| β-pyranose | 49.1 | 95.96 | 71.32 | 70.81 | 72.82 | 68.79 | 20.01 | 5.10 | 1.24 |
| α-pyranose | 24.6 | 94.50 | 67.97 | 70.92 | 68.99 | 65.52 | 18.82 | 4.93 | 1.23 |
| α-furanose | 16.8 | 97.83 | 77.20 | 76.53 | 85.00 | 70.43 | 20.14 | 5.26 | 1.28 |
| β-furanose | 9.4 | 103.83 | 80.40 | 77.92 | 86.42 | 70.12 | 20.24 | 5.30 | 1.31 |
| Source: Data compiled from research on 6-deoxy-D-altrose isolated from Lactarius akahatsu. researchmap.jpresearchgate.net |
Two-Dimensional NMR (COSY, HMQC, HSQC) for Connectivities and Conformation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from the complex 1D spectra and elucidating the detailed structure and conformation of this compound.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, this allows for the tracing of the proton network within each isomer's ring structure, starting from the well-resolved anomeric proton (H-1) signal to identify H-2, then H-3, and so on, all the way to the H-5 and H-6 protons. researchmap.jp The magnitude of the coupling constants (J-values) derived from these correlations provides valuable information about the dihedral angles between adjacent protons, which helps in determining the ring conformation (e.g., chair or boat) and the orientation (axial or equatorial) of the substituents.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons with their directly attached carbons. nih.govrsc.org By correlating the assigned proton signals with their corresponding carbon signals, HSQC and HMQC experiments allow for the complete and unambiguous assignment of the ¹³C NMR spectrum. researchmap.jp For example, the anomeric proton of each isomer will show a cross-peak with its corresponding anomeric carbon, confirming their relationship. These techniques are essential for distinguishing between the different isomeric forms present in the solution and are foundational for analyzing the structure of oligosaccharides containing this compound. glycoscience.ru
Mass Spectrometry (MS) in Complex Glycoconjugate Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of analytes. It is particularly valuable for the characterization of complex glycoconjugates containing rare sugars like this compound.
Structural Characterization of this compound-Containing Oligosaccharides
The analysis of oligosaccharides containing this compound relies on soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). semanticscholar.orgresearchgate.net These methods allow for the ionization and vaporization of large, non-volatile molecules like oligosaccharides with minimal fragmentation, enabling the accurate determination of their molecular weight. semanticscholar.org
Once the molecular ion is identified, tandem mass spectrometry (MS/MS) is employed for structural elucidation. In this process, the parent ion of the intact oligosaccharide is selected and subjected to fragmentation through collision-induced dissociation (CID) or other activation methods. acs.org The resulting fragment ions correspond to the cleavage of glycosidic bonds and cross-ring cleavages. Analysis of the m/z values of these fragment ions reveals the sequence of the monosaccharide units, the branching patterns, and the location of modifications. The presence of a this compound residue can be confirmed by characteristic mass differences in the fragmentation pattern. This approach has been successfully used to characterize the O-specific polysaccharides from various bacteria that contain this compound or its isomers. mdpi.com
Chromatographic Methods for Purification and Characterization
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For carbohydrates, specialized methods are required to achieve effective separation and sensitive detection.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the separation and quantification of carbohydrates without the need for derivatization. chromatographyonline.com The technique is based on the weak acidity of the hydroxyl groups of carbohydrates. researchgate.net
In a high pH environment (typically using a sodium hydroxide (B78521) eluent), the hydroxyl groups of this compound become partially ionized, allowing the molecule to act as a weak anion and bind to a strong anion-exchange column. chromatographyonline.comresearchgate.net Separation of different monosaccharides is achieved based on the varying acidities of their hydroxyl groups, which affects their binding affinity to the stationary phase. A gradient of increasing eluent concentration (e.g., sodium hydroxide or sodium acetate) is often used to elute the bound sugars. chromatographyonline.com
Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection of the eluted carbohydrates. chromatographyonline.com The detection process involves applying a series of potential pulses to a gold working electrode, which causes the electrochemical oxidation of the analyte on the electrode surface. researchgate.net This process generates a current that is proportional to the amount of carbohydrate present. HPAEC-PAD is widely used for the compositional analysis of glycoconjugates after acid hydrolysis to identify and quantify constituent monosaccharides, including this compound. nih.govresearchgate.net
X-ray Crystallography of this compound-Bound Systems
A comprehensive review of the scientific literature indicates that, to date, no crystal structures of this compound in complex with a protein or other biological macromolecule have been deposited in major structural databases. The determination of such a structure would be a significant step forward in understanding the specific molecular interactions that govern the recognition and binding of this compound in biological systems.
While a co-crystal structure is not available, valuable structural insights can be gleaned from the X-ray crystallographic analysis of a closely related isomer, 6-deoxy-α-L-psicofuranose. Psicose is a rare sugar, and the 6-deoxy-L-psicose was obtained through the enzymatic isomerization of L-rhamnose. researchgate.net The analysis of its crystal structure provides details about the conformation and intermolecular interactions of a 6-deoxy-L-hexose in the solid state.
The crystal structure of 6-deoxy-α-L-psicofuranose was determined to be in the orthorhombic space group P2₁2₁2₁. researchgate.net In this crystalline form, the sugar adopts a five-membered α-furanose ring structure. researchgate.net This is noteworthy because ketohexoses often crystallize as six-membered pyranose rings. The formation of the furanose ring is a consequence of the deoxygenation at the C-6 position, which prevents the formation of a hemiacetal with the C-6 hydroxyl group, instead favoring cyclization with the C-5 hydroxyl group. researchgate.net The conformation of this furanose ring is described as a ³T₄ (or E₄) conformation. researchgate.net
Detailed crystallographic data for 6-deoxy-α-L-psicofuranose is presented in the table below.
| Crystallographic Parameter | Value |
| Chemical Formula | C₆H₁₂O₅ |
| Molecular Weight | 164.16 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.7853 (3) |
| b (Å) | 8.9442 (5) |
| c (Å) | 14.3528 (8) |
| V (ų) | 742.69 (7) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Cu Kα |
| Wavelength (Å) | 1.54187 |
| Resolution (Å) | Not specified |
| R-factor | Not specified |
| Data sourced from Yoshihara et al. (2015). researchgate.net |
Furthermore, the study of enzymes involved in the biosynthesis of other 6-deoxy sugars provides a framework for understanding the potential binding interactions of this compound. For instance, the enzyme dTDP-6-deoxy-L-lyxo-4-hexulose reductase (RmlD) is crucial in the synthesis of dTDP-L-rhamnose. wellcomeopenresearch.orgrcsb.org The crystal structure of RmlD from Salmonella enterica has been solved in complex with its product, dTDP-L-rhamnose, and the cofactor NADPH. rcsb.org Such structures reveal the key amino acid residues and the three-dimensional architecture of the active site responsible for binding the deoxy sugar nucleotide. These findings are critical for homology modeling and for predicting how a similar enzyme might accommodate this compound or its nucleotide-activated form.
Conclusion
6-Deoxy-L-altrose stands as a compelling example of a rare deoxysugar with significant stereochemical complexity and biological relevance. Its presence in bacterial polysaccharides highlights its importance in microbiology, while ongoing research into its synthesis and properties continues to open new avenues for its potential application in the development of novel therapeutic agents. The study of such rare sugars underscores the vast and often untapped potential of carbohydrate chemistry in addressing challenges in medicine and biology.
Biotechnological Production and Metabolic Engineering of 6 Deoxy L Altrose
Engineering Microbial Strains for Enhanced 6-Deoxy-L-altrose Production
The core of biotechnological production lies in the strategic engineering of microorganisms. By enhancing the expression of key enzymes and optimizing metabolic fluxes, microbial "factories" can be designed for improved yields of specific deoxysugars.
A primary strategy to boost the production of a target compound is to overexpress the genes encoding the enzymes in its biosynthetic pathway. This approach increases the concentration of requisite enzymes, thereby driving the metabolic flow towards the desired product.
Research has demonstrated the effectiveness of this strategy in various contexts. For the biosynthesis of dTDP-6-deoxy-d-allose, a related deoxysugar, the gene gerK1 was cloned and heterologously overexpressed in Escherichia coli BL21 (DE3) cells. oup.com This gene encodes a putative dTDP-4-keto-6-deoxyglucose reductase, a critical enzyme in the pathway. oup.com Similarly, the synthesis of dTDP-6-deoxy-L-talose, a diastereomer of this compound, has been achieved in E. coli by cloning and overexpressing a suite of enzymes, including dTDP-Glc 4,6-dehydratase (RmlB) and dTDP-4-keto-Rha C4 reductase (TII). researchgate.net
In the production of a novel quercetin (B1663063) glycoside containing a deoxytalose moiety, researchers engineered E. coli by overexpressing genes such as galU (UTP-glucose 1-phosphate uridyltransferase). nih.gov This led to a seven-fold increase in the final product, highlighting how enhancing the initial steps of nucleotide sugar biosynthesis can significantly improve yields. nih.gov The study of spectinomycin (B156147) biosynthesis also involved the overexpression of relevant genes (spcD, speA, speB) in E. coli to elucidate the early steps of 6-deoxyhexose formation. jmb.or.kr
Table 1: Examples of Overexpressed Genes for Deoxysugar Biosynthesis
| Gene(s) | Encoded Enzyme(s) | Host Organism | Target Product/Pathway | Reference |
|---|---|---|---|---|
| gerK1 | dTDP-4-keto-6-deoxyglucose reductase | E. coli BL21 (DE3) | dTDP-6-deoxy-d-allose | oup.com |
| RmlB, TII, RmlC, RmlD | dTDP-Glc 4,6-dehydratase, Reductases, Epimerase | E. coli | dTDP-6-deoxy-L-talose | researchgate.net |
| galU, rffA, rfbD | UTP-glucose 1-phosphate uridyltransferase, etc. | E. coli | Quercetin 3-O-(6-deoxytalose) | nih.gov |
| spcD, speA, speB | dTDP-glucose synthase, myo-inositol monophosphatase, etc. | E. coli BL21 (DE3) | Actinospectose (a 6-deoxyhexose) | jmb.or.kr |
Beyond simply overexpressing genes, optimizing entire metabolic pathways and redirecting carbon flux are crucial for maximizing production. This involves fine-tuning the expression of multiple genes and eliminating metabolic bottlenecks to ensure a smooth and efficient conversion of the initial substrate to the final product.
A key strategy involves increasing the intracellular pool of critical precursors. For the synthesis of all TDP-deoxysugars, TDP-4-keto-6-deoxy-D-glucose (TKDG) is a vital branch-point intermediate. google.com Methods have been developed to engineer recombinant microorganisms that accumulate TKDG by increasing glucose flux toward polysaccharide biosynthesis. google.com This creates a larger reservoir of the precursor available for conversion into various TDP-deoxysugars. google.com
In a study focused on producing a quercetin deoxytalose glycoside, engineering the nucleotide biosynthetic genes in E. coli not only increased the yield of the desired product but also significantly reduced the formation of by-products like quercetin 3-O-glucose and quercetin 3-O-rhamnose. nih.govasm.org This demonstrates successful flux redirection away from competing pathways. Similarly, the production of GDP-L-fucose in Corynebacterium glutamicum was enhanced by co-expressing endogenous genes (manB and manC) involved in synthesizing the precursor GDP-D-mannose, which effectively channeled the carbon source towards the target product. snu.ac.kr
The development of specialized recombinant microorganisms is fundamental to the biotechnological production of this compound. This involves introducing heterologous genes into a host organism, typically E. coli, to create a whole-cell biocatalyst capable of performing the desired enzymatic conversions.
The enzymatic production of this compound has been successfully demonstrated using recombinant E. coli. tandfonline.comtandfonline.comnih.gov In one process, 6-deoxy-L-psicose is produced from L-rhamnose and then isomerized to this compound using an immobilized, toluene-treated E. coli recombinant that expresses L-arabinose isomerase (TT-EaLAI). researchgate.nettandfonline.comnih.gov This approach yielded 14.6% of this compound from the initial L-rhamnose substrate. tandfonline.comtandfonline.comnih.govresearchgate.net The reaction reached an equilibrium ratio of 60:40 between 6-deoxy-L-psicose and this compound. tandfonline.comtandfonline.comnih.gov
The development of these recombinant strains often involves heterologous overexpression of key biosynthetic genes. For instance, the gene gerK1, crucial for the biosynthesis of the related sugar dTDP-6-deoxy-d-allose, was cloned from Streptomyces sp. and overexpressed in E. coli BL21 (DE3) cells to create a functional biocatalyst. oup.com Such recombinant microorganisms serve as robust and efficient platforms for producing rare sugars that are otherwise difficult to obtain. google.com
Table 2: Enzymatic Production of this compound using Recombinant E. coli
| Starting Substrate | Intermediate | Recombinant Enzyme (Host) | Final Product | Production Yield (from L-rhamnose) | Equilibrium Ratio (Intermediate:Product) | Reference |
|---|
Genetic Manipulation of Deoxysugar Pathways
Advanced genetic manipulation techniques provide precise control over cellular metabolism, enabling the construction of highly efficient deoxysugar production platforms. These methods include the use of standardized genetic parts and the targeted deletion of competing metabolic routes.
The "BioBricks" synthetic biology approach offers a powerful, standardized method for the rapid assembly of biosynthetic pathways. acs.orgnih.gov This system utilizes pre-engineered, modular DNA sequences, or "gene cassettes," that can be easily combined to create novel metabolic pathways in a host organism. acs.org
Researchers have successfully developed BioBricks gene cassettes for the metabolic engineering of deoxysugar biosynthesis in Streptomyces species. acs.orgresearchgate.netacs.org As a proof of concept, this platform was used to engineer the biosynthesis of various TDP-deoxysugars, which were then attached to a polyketide core to generate new glycosylated natural products. nih.govresearchgate.net This work demonstrates the feasibility of using a modular, plug-and-play approach to rapidly assemble and test diverse carbohydrate pathways, significantly accelerating the process of glycodiversification. acs.orgacs.org The system allows for the cloning of entire TDP-deoxysugar operons into "sugar plasmids" for expression in a suitable chassis organism. nih.gov
To maximize the carbon flux towards a desired product, it is often necessary to block or inactivate competing metabolic pathways that drain precursors away from the target synthesis route. This is typically achieved through targeted gene knockouts.
In the engineering of E. coli for deoxysugar production, a key strategy is to disrupt pathways that consume the central intermediate, TKDG. google.com For example, the endogenous TDP-L-rhamnose pathway can be inactivated by deleting the rmlC (dTDP-4-dehydrorhamnose 3,5-epimerase) and rmlD (4-ketoreductase) genes. google.com Further optimization can include the deletion of genes like wecE (TDP-4-oxo-6-deoxy-D-glucose transaminase) to prevent the formation of other unwanted deoxysugar derivatives. google.com
This principle extends to the optimization of precursor supply. To increase the availability of phosphoenolpyruvate (B93156) (PEP), a crucial precursor for some sugar pathways, researchers have inactivated the pyruvate (B1213749) kinase genes in organisms like Bacillus subtilis and E. coli. karger.comsciepublish.com This modification prevents the conversion of PEP to pyruvate, thereby increasing the intracellular PEP pool and boosting the yields of products derived from it. karger.com These targeted inactivations are a powerful tool for redirecting metabolic resources and enhancing the efficiency of engineered biosynthetic pathways. google.comkarger.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-Deoxy-L-psicose |
| L-Rhamnose |
| dTDP-6-deoxy-d-allose |
| dTDP-4-keto-6-deoxyglucose |
| dTDP-6-deoxy-L-talose |
| Quercetin 3-O-(6-deoxytalose) |
| Quercetin 3-O-glucose |
| Quercetin 3-O-rhamnose |
| UTP-glucose 1-phosphate |
| Actinospectose |
| D-mycaminose |
| TDP-4-keto-6-deoxy-D-glucose (TKDG) |
| GDP-L-fucose |
| GDP-D-mannose |
| Pyruvate |
| Phosphoenolpyruvate (PEP) |
Biocatalytic Applications in Deoxysugar Synthesis
The synthesis of rare deoxysugars, such as this compound, relies heavily on biocatalytic methods that leverage the unique capabilities of enzymes. These biocatalysts offer high specificity and efficiency under mild reaction conditions, providing a powerful alternative to complex chemical syntheses that often require extensive protection and deprotection steps. nih.gov The development of enzymatic cascades, often referred to as the "Izumoring strategy," has been pivotal in producing a variety of rare sugars from more abundant natural monosaccharides. tandfonline.comtandfonline.com
Development of Enzyme Libraries for Sugar Transformations
The successful biocatalytic production of specific deoxysugars is contingent on the availability of enzymes with the desired activity and selectivity. This has spurred the development and screening of enzyme libraries to identify ideal candidates for sugar transformations. The process involves screening collections of enzymes, such as isomerases, epimerases, and kinases, for their ability to act on specific or non-natural substrates. nih.gov
For instance, the creation of novel glycosides requires not only the synthesis of an unusual nucleotide sugar like dTDP-6-deoxytalose but also the identification of a glycosyltransferase (UGT) capable of utilizing it as a donor substrate. Researchers have screened various nucleotide-sugar-dependent UGTs to find an enzyme that can transfer the deoxysugar to an acceptor molecule. nih.govasm.org Similarly, establishing efficient multi-enzyme synthesis pathways sometimes requires kinases that can selectively phosphorylate a target intermediate without acting on other structurally similar sugars present in the reaction mixture. This was demonstrated in the search for a kinase that specifically recognizes 6-deoxy-L-sorbose but not L-fucose or L-fuculose, a critical step for preventing the formation of isomeric byproducts and simplifying purification. nih.gov
The engineering of microbial hosts like Escherichia coli further expands the toolkit for deoxysugar synthesis. By introducing heterologous genes, such as the tll gene from Actinobacillus actinomycetemcomitans which encodes a dTDP-6-deoxy-L-lyxo-4-hexulose reductase, metabolic pathways can be designed to produce specific nucleotide sugars that are not native to the host. nih.govasm.org This metabolic engineering approach, combined with the screening of enzyme libraries, allows for the targeted production of complex molecules like this compound and its derivatives.
Table 1: Enzymatic Synthesis of this compound
| Enzyme | Substrate | Product | Reaction Conditions | Equilibrium Ratio (Substrate:Product) | Yield | Source |
|---|
Broad Substrate Specificity of Deoxysugar-Related Enzymes
A key enabling factor in the biocatalytic synthesis of deoxysugars is the broad substrate specificity exhibited by many of the involved enzymes. tandfonline.com While enzymes are known for their specificity, many involved in sugar metabolism can recognize and catalyze transformations on a range of related substrates, including deoxy and rare sugars. This promiscuity is the foundation of the Izumori-style enzymatic cascades, where a series of enzymes can convert a common sugar into various rare isomers. tandfonline.com
Several enzymes used in the production pathway of this compound demonstrate this characteristic:
L-rhamnose isomerase (L-RhI) , while showing highest activity for the isomerization of L-rhamnose to L-rhamnulose, is also active on other monosaccharides. tandfonline.comtandfonline.com
D-tagatose 3-epimerase (DTE) , particularly from Pseudomonas cichorii (PcDTE), is well-known for its broad substrate scope. It efficiently catalyzes the C-3 epimerization of not only D-tagatose and D-fructose but also recognizes deoxy sugars as substrates, making it a crucial tool for producing intermediates like 6-deoxy-L-psicose from L-rhamnulose. tandfonline.comresearchgate.net
L-arabinose isomerase (L-AI) from Enterobacter aerogenes is capable of converting L-psicose into L-altrose and was successfully used to isomerize the deoxy-analog, 6-deoxy-L-psicose, into this compound. tandfonline.com
This inherent flexibility allows for the construction of multi-step reaction pathways to produce sugars that are rare in nature. The enzymatic production of this compound from L-rhamnose is a prime example, involving the sequential action of L-rhamnose isomerase, D-tagatose 3-epimerase, and L-arabinose isomerase, all of which act on deoxy-intermediates. tandfonline.comresearchgate.netresearchgate.net The results indicate that the aldose isomerases used in these studies effectively acted on 6-deoxy aldohexoses. tandfonline.comtandfonline.com
Table 2: Examples of Deoxysugar-Related Enzymes and Their Substrate Versatility
| Enzyme | Primary Reaction | Other Catalyzed Reactions Involving Deoxysugars | Source |
|---|---|---|---|
| L-rhamnose isomerase (L-RhI) | L-rhamnose ↔ L-rhamnulose | Isomerization of various monosaccharides | tandfonline.comtandfonline.com |
| D-tagatose 3-epimerase (PcDTE) | D-tagatose ↔ D-sorbose | L-rhamnulose ↔ 6-Deoxy-L-psicose | tandfonline.comresearchgate.net |
| L-arabinose isomerase (TT-EaLAI) | L-arabinose ↔ L-ribulose | 6-Deoxy-L-psicose ↔ this compound | tandfonline.com |
| dTDP-6-deoxy-L-lyxo-4-hexulose reductase (tll) | dTDP-4-dehydro-6-deoxy-L-mannose → dTDP-6-deoxytalose | N/A | nih.govasm.org |
Applications of 6 Deoxy L Altrose in Chemical Biology and Material Science
6-Deoxy-L-altrose as a Chiral Building Block in Organic Synthesis
The inherent chirality and functionality of this compound make it a prized chiral building block in organic synthesis. Chemists leverage its well-defined stereocenters to construct complex molecules with high precision, avoiding the need for arduous and often low-yielding de novo asymmetric syntheses. mdpi.com The transformation of readily available sugars like L-rhamnose into rarer isomers such as this compound has been a key area of research, providing access to these valuable synthetic intermediates. acs.org Methodologies have been developed for the efficient and rapid conversion of L-rhamnose into all eight isomeric 6-deoxy-L-hexoses, including this compound, often as stable thioglycoside building blocks ready for glycosylation reactions. acs.orggoogle.com
The structural complexity of natural products and glycans presents a formidable challenge in synthetic organic chemistry. rsc.org this compound serves as a crucial precursor in the assembly of such intricate molecules. nih.gov Rare 6-deoxy-L-hexoses, including this compound, are key components of various biologically significant glycopeptides, antibiotics, oligosaccharides, and terpene glycosides. google.com For instance, the trisaccharide repeating unit of the O-antigen from the pathogen Yersinia enterocolitica serovars O:1.2a,3 and O:2a,2b,3 is composed solely of this compound residues. google.com
The synthesis of these complex structures often relies on the availability of orthogonally protected sugar building blocks that can act as either glycosyl donors or acceptors. researchgate.net The development of synthetic routes to produce this compound and its derivatives in such protected forms is therefore critical for the successful synthesis of complex bacterial glycans. researchgate.netacs.org The structural differences between bacterial glycans containing rare sugars like this compound and those found in humans can be exploited for targeted drug discovery. researchgate.net
Development of Glycomimetics and Carbohydrate Probes
Glycomimetics, molecules that mimic the structure and function of natural carbohydrates, are invaluable tools in chemical biology. unimi.it this compound and other rare sugars are incorporated into the design of glycomimetics and carbohydrate probes to study and modulate the biological processes governed by carbohydrates. mdpi.com These synthetic analogs help to unravel the "sugar code" that dictates cellular communication and recognition events. unimi.it
Carbohydrate-binding proteins, or lectins, play a pivotal role in a myriad of biological processes, from cell-cell recognition to host-pathogen interactions. nih.govresearchgate.net The design of specific ligands for these proteins is essential for understanding their function and for developing potential therapeutics. This compound and its analogs are used to create defined glycan ligands to probe the binding specificities of these proteins. nih.gov
Research has shown that bacterial rhamnosyltransferases, enzymes that incorporate L-rhamnose into glycans, can also recognize and bind other 6-deoxysugars. acs.orgnih.gov For example, isothermal titration calorimetry (ITC) experiments with the rhamnosyltransferase RfbF revealed that while it binds its native donor dTDP-β-L-rhamnose, it also binds dTDP-6-deoxy-β-L-talose with comparable affinity. acs.orgnih.gov This suggests a degree of flexibility in the enzyme's active site that can be exploited in the design of inhibitory ligands. The synthesis of glycomimetics incorporating structures like this compound can thus provide molecular probes to investigate the binding pockets of such sugar-binding proteins. unimi.it
The diverse and complex structures of glycans on cell surfaces are fundamental to their biological function. rsc.org Understanding the interactions between these glycans and proteins is a central goal of glycobiology. This compound, being a component of bacterial glycans, is a key molecule in this research area. nih.gov
By synthesizing glycoconjugates containing rare sugars like this compound, researchers can create tools to identify and characterize novel protein-glycan interactions. nih.govacs.org Chemoenzymatic strategies have been developed to incorporate rare L-sugars into glycans, which can then be used on glycan arrays to screen for binding proteins in biological samples like human serum. nih.gov This approach has the potential to uncover new mediators of host-pathogen interactions and to shed light on the roles of rare sugars in biological systems. nih.gov
Role in the Elucidation of Bacterial Glycan Function
Bacterial cell surfaces are adorned with a diverse array of glycans, many of which contain rare sugars not found in mammals. researchgate.netnih.gov These unique glycans are often crucial for bacterial survival and virulence, making them important targets for research. This compound is a constituent of the lipopolysaccharides (LPS) of certain Gram-negative bacteria and is believed to play a role in their antigenicity. tandfonline.com
The presence of this compound in bacterial pathogens makes it a biomarker for their identification. biosynth.com The biosynthetic pathways that produce these rare sugars are also potential targets for the development of new antibacterial agents. oup.com For instance, the enzymes involved in the synthesis of dTDP-6-deoxy-L-talose in Actinobacillus actinomycetemcomitans have been identified, providing a basis for the design of specific inhibitors. researchgate.net
The unique carbohydrate structures on the surface of pathogenic bacteria are attractive targets for vaccine development. acs.orgmdpi.com While this compound itself is not a vaccine, its inclusion as a component of bacterial antigens is central to the design of carbohydrate-based vaccines. researchgate.net The rationale behind this approach is that the immune system can be trained to recognize these foreign sugar structures and mount a protective response against the invading pathogen. acs.org
The synthesis of well-defined oligosaccharides containing rare sugars like this compound is a critical step in this process. researchgate.netacs.org These synthetic antigens can then be conjugated to carrier proteins to enhance their immunogenicity, forming the basis of conjugate vaccines. acs.org The ability to chemically synthesize these complex glycans ensures the production of homogeneous and well-characterized vaccine candidates, which is a significant advantage over using polysaccharides isolated from bacteria. researchgate.net The structural differences between bacterial glycans containing this compound and human glycans make them a specific target for such immunotherapies. researchgate.netacs.org
Potential in Advanced Biopolymer and Glycomaterial Development
The integration of specific carbohydrate moieties into polymer structures is a foundational strategy for the creation of advanced biopolymers and glycomaterials. rsc.org These materials are of significant interest due to their potential applications in medicine and biotechnology, including drug delivery, tissue engineering, and as highly specific biosensors. rsc.orgresearchgate.net The unique structural features of rare sugars, such as this compound, make them attractive candidates for developing novel materials with tailored physicochemical and biological properties. The absence of the hydroxyl group at the C-6 position can influence characteristics like hydrophobicity, enzymatic stability, and molecular recognition, offering a route to materials with unique functionalities.
Glycopolymers are synthetic polymers that feature pendant carbohydrate groups. researchgate.net A key attribute of these materials is their ability to engage in multivalent binding, known as the "glycocluster effect," which leads to significantly enhanced affinity for biological receptors like lectins. researchgate.net The synthesis of well-defined glycopolymers with controlled molecular weight and architecture is often achieved through modern controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net
Research has demonstrated the feasibility of chemically modifying natural polysaccharides to incorporate deoxy functionalities, thereby creating reactive biopolymer derivatives. A notable example is the synthesis of 6-deoxy-6-azido cellulose (B213188). researchgate.net This process involves the chemical transformation of cellulose, a ubiquitous biopolymer, into a more functional platform. The synthesis begins with the conversion of cellulose into cellulose p-toluenesulfonic acid ester, which is then treated with sodium azide (B81097) to replace the sulfonate groups with azido (B1232118) groups, yielding 6-deoxy-6-azido cellulose. researchgate.net This azido-functionalized cellulose is a versatile, water-soluble intermediate that can be further modified, for instance, through "click chemistry" reactions to attach other molecules. researchgate.net
| Step | Reactants | Key Reagent | Product | Significance of Product |
|---|---|---|---|---|
| 1. Sulfonation | Cellulose | p-toluenesulfonic acid chloride | Cellulose p-toluenesulfonic acid ester | Activates the C-6 primary hydroxyl group for substitution. researchgate.net |
| 2. Azidation | Cellulose p-toluenesulfonic acid ester | Sodium azide | 6-deoxy-6-azido cellulose | Introduces a reactive azide group for further functionalization (e.g., click chemistry). researchgate.net |
| 3. Cationization (Example) | 6-deoxy-6-azido cellulose | 4-bromobutyltrimethylammonium bromide | 6-deoxy-6-azido-2,3-O-(4-trimethylammonium)butyl cellulose bromide | Confers water solubility to the biopolymer derivative. researchgate.net |
Analogous synthetic strategies can be envisioned for this compound to prepare it for polymerization. By converting the sugar into a polymerizable monomer, it can be incorporated into a wide variety of synthetic polymer backbones. For example, methodologies exist for synthesizing acrylamide (B121943) and methacrylate (B99206) monomers from other 6-deoxy sugars, such as 6-amino-6-deoxy-D-galactose, by reacting them with acryloyl chloride or methacryloyl chloride. google.com These monomers can then be polymerized to create novel glycopolymers. google.com
The incorporation of this compound into "smart" materials, such as thermoresponsive polymers, represents another promising frontier. Thermoresponsive polymers exhibit a drastic change in their physical properties, particularly solubility, in response to temperature changes. rsc.orgnih.gov Polymers like poly(N-vinylcaprolactam) (PNVCL) and poly(N-isopropylacrylamide) (PNIPAM) are well-known for this behavior and are often functionalized with biologically relevant molecules to create systems for on-demand cargo release. acs.orgoatext.com By preparing a suitable derivative of this compound (e.g., an azide- or alkyne-functionalized version), it could be "clicked" onto a thermoresponsive polymer backbone, potentially creating new glycomaterials whose biological interactions can be modulated by temperature. acs.orgnih.gov
| Monomer Type | Required Precursor | Example Synthesizing Reagent | Potential Polymerization Method | Resulting Polymer Class |
|---|---|---|---|---|
| Acrylamide | 6-amino-6-deoxy-L-altrose | Acryloyl chloride google.com | RAFT, ATRP rsc.org | Poly(acrylamide) glycopolymer |
| Methacrylate | 6-amino-6-deoxy-L-altrose | Methacryloyl chloride google.com | RAFT, ATRP rsc.orgresearchgate.net | Poly(methacrylate) glycopolymer |
| Vinyl (via click chemistry) | 6-azido-6-deoxy-L-altrose | Alkyne-functionalized monomer | Various acs.org | Functionalized vinyl polymers (e.g., PNVCL) |
The development of biopolymers and glycomaterials from this compound holds potential for creating materials with precisely engineered properties for advanced biomedical applications. nih.gov The ability to synthesize custom monomers and polymers allows for the fine-tuning of material characteristics such as solubility, biodegradability, and specific affinity for biological targets, opening new avenues in materials science. scirp.org
Future Research Directions and Challenges in 6 Deoxy L Altrose Studies
Discovery of Novel Biosynthetic Pathways for 6-Deoxy-L-altrose
A primary challenge in the study of this compound is its limited availability, which stems from a partial understanding of its natural biosynthesis. Future research is focused on identifying and characterizing the complete enzymatic pathways responsible for its production in microorganisms. While the biosynthetic pathways for more common 6-deoxyhexoses like L-rhamnose and L-fucose are well-established, the specific enzymes that produce the L-altro configuration are less understood. oup.com
Recent studies have begun to shed light on this area. For instance, research on the Gram-negative bacterium Campylobacter jejuni serotype HS:41 has identified a five-step biosynthetic pathway that produces CDP-6-deoxy-L-altrofuranose. rsc.org This pathway begins with d-glucose-1-phosphate (Glc1P) and cytidine (B196190) triphosphate (CTP) and involves a key intermediate, CDP-4-keto-6-deoxy-d-glucose. The crucial step determining the final L-altro stereochemistry is catalyzed by a 3,5-epimerase, which converts the intermediate to CDP-4-keto-6-deoxy-L-altrose before a final reduction step. rsc.org
The discovery of this pathway highlights several key research objectives:
Genome Mining: Systematically searching microbial genomes for genes homologous to known deoxysugar biosynthetic enzymes (dehydratases, epimerases, reductases) could reveal novel pathways.
Enzyme Characterization: Isolating and characterizing new epimerases and reductases are crucial. Some enzymes may be bifunctional, catalyzing multiple steps in the pathway, such as the reductase/epimerase found in the biosynthesis of the rare sugar d-antiarose. nih.gov Understanding the structure, mechanism, and substrate specificity of these enzymes will be essential.
Genetic Basis of Production: Identifying and studying the gene clusters that encode these biosynthetic pathways will provide a complete picture of how organisms produce this compound and how its production is regulated. rsc.org
Development of More Efficient and Scalable Synthetic Methodologies
Current enzymatic methods often start from the more abundant 6-deoxy sugar L-rhamnose (6-deoxy-L-mannose). nih.gov A known pathway involves a two-step isomerization/epimerization process:
Isomerization: L-rhamnose isomerase converts L-rhamnose to L-rhamnulose.
Epimerization: D-tagatose 3-epimerase acts on L-rhamnulose to produce 6-deoxy-L-psicose.
Isomerization: L-arabinose isomerase then converts 6-deoxy-L-psicose into this compound. nih.govoup.com
While feasible, this process faces challenges, including unfavorable reaction equilibria that limit product yield. One study reported a total production yield of this compound from L-rhamnose of only 14.6%. nih.gov A significant challenge is the low conversion rate in the final isomerization step, which reached an equilibrium ratio of 60:40 between 6-deoxy-L-psicose and this compound. nih.gov
Future research will likely focus on several key areas to improve synthesis:
Enzyme Engineering: Modifying existing isomerases or epimerases through directed evolution or site-directed mutagenesis could enhance their catalytic efficiency, alter substrate specificity, or improve stability, leading to higher yields and faster reaction times. nih.gov
Metabolic Engineering: Engineering microorganisms like E. coli to express an entire biosynthetic pathway in vivo could enable the production of this compound from simple, inexpensive starting materials like glucose. ucdavis.edu
| Synthesis Strategy | Starting Material | Key Enzymes | Reported Yield | Challenges |
| Sequential Enzymatic | L-Rhamnose | L-rhamnose isomerase, D-tagatose 3-epimerase, L-arabinose isomerase | 14.6% | Unfavorable reaction equilibria |
| Chemoenzymatic (Intermediate) | L-Rhamnose | L-rhamnose isomerase, D-tagatose 3-epimerase, Fructose kinase, Acid phosphatase | 81% (for 6-deoxy-L-psicose) | Multi-step process |
| Chemical Synthesis | D-Mannose derivative | N/A (multi-step chemical reactions) | Moderate | Complex protection/deprotection steps |
This table provides a summary of current synthetic methodologies for this compound and its key intermediate.
Comprehensive Elucidation of this compound Biological Roles
Understanding the precise biological functions of this compound is a critical research frontier. Current knowledge indicates that this sugar is primarily found as a component of cell-surface polysaccharides in certain Gram-negative bacteria, where it contributes to pathogenesis. nih.gov
Key findings on its biological roles include:
Component of Capsular Polysaccharides (CPS): In Campylobacter jejuni serotype HS:41, this compound is a constituent of the major repeating unit of its CPS. The bacterial capsule is a crucial virulence factor that helps the pathogen evade the host's immune response. rsc.org
Lipopolysaccharide (LPS) Antigen: The sugar has been identified in the lipopolysaccharides of various bacteria. nih.gov As part of the O-antigen, the outermost region of LPS, it likely plays a significant role in the antigenicity of the bacterium and in mediating interactions with the host environment.
Biomarker Potential: Because it is found in human pathogens, this compound could serve as a biomarker for identifying specific bacterial strains. rsc.orgbiosynth.com
Physiological Activity: It has been reported to exhibit physiological activities against bacteria such as Yersinia pseudotuberculosis and Yersinia enterocolitica. biosynth.comcymitquimica.com
Future research must move beyond simple identification to a more comprehensive functional analysis. This includes investigating how the presence of this compound in bacterial glycans influences host-pathogen interactions, such as adhesion to host cells, modulation of the immune response, and resistance to antimicrobial agents. Elucidating these roles could identify novel targets for antibacterial therapies or vaccine development. nih.gov
Advanced Analytical Techniques for Low-Abundance Detection
A significant challenge in studying rare sugars like this compound is their low natural abundance, which makes their detection and characterization difficult. rsc.orgnih.gov Developing more sensitive and precise analytical techniques is essential for advancing research in this field.
Standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful but face challenges when applied to rare sugars. In aqueous solution, this compound exists as a complex equilibrium mixture of four isomers: the α- and β-anomers of both the pyranose and furanose ring forms. researchgate.netnih.gov This results in complicated NMR spectra with multiple overlapping signals, making unambiguous assignment difficult, especially at low concentrations.
Future research should focus on overcoming these analytical hurdles:
High-Field and Cryogenic NMR: Utilizing higher field strength magnets and cryogenic probes can significantly enhance sensitivity and spectral dispersion, helping to resolve overlapping signals from the different anomeric forms.
Advanced NMR Pulse Sequences: The application of sophisticated 1D and 2D NMR techniques, such as COSY, HSQC, and selective TOCSY experiments (e.g., FESTA), is crucial for assigning the complex spectra and confirming the structure of isolated samples. researchgate.netsemanticscholar.org Computational NMR methods are also emerging as a tool to predict chemical shifts and aid in spectral interpretation. nih.gov
Sensitive Mass Spectrometry: While MS is inherently sensitive, the analysis of carbohydrates is complicated by their similar masses and fragmentation patterns. The development of derivatization strategies, such as conversion to dialkyl dithioacetals, can produce more informative fragmentation patterns that allow for the precise identification of deoxygenation sites. acs.orgacs.org Coupling gas or liquid chromatography with tandem mass spectrometry (GC-MS/MS or LC-MS/MS) will be vital for detecting and quantifying trace amounts of this compound in complex biological samples.
Exploration of New Applications in Chemical Biology and Synthetic Material Design
As synthetic methods improve and the availability of this compound increases, exploring its potential applications becomes a key research direction. Its unique structure, not commonly found in mammals, makes it an attractive building block for various specialized uses. ibb.waw.pl
Chemical Biology: The presence of this compound in pathogenic bacteria suggests its potential use in developing chemical biology tools to study and combat these organisms.
Enzyme Probes and Inhibitors: The enzymes that synthesize and incorporate this compound into glycans (e.g., glycosyltransferases) are potential targets for novel antibacterial drugs. oup.com Synthesizing this compound analogs, such as iminosugars or fluorinated derivatives, could yield potent and selective inhibitors of these enzymes, disrupting the formation of the bacterial cell surface and reducing virulence. ibb.waw.pl
Metabolic Labeling: Isotopically labeled (e.g., with ¹³C or ²H) or chemically tagged (e.g., with an azide (B81097) or alkyne group) versions of this compound could be used as metabolic probes. If taken up by bacteria, these probes would be incorporated into their surface glycans, allowing for visualization, tracking, and isolation of these important macromolecules.
Synthetic Material Design: The field of sugar-based polymers is rapidly expanding, driven by the desire to create biocompatible and biodegradable materials from renewable resources. rsc.orgnih.gov While no polymers have yet been made from this compound, its potential as a novel monomer is worth exploring.
Novel Biopolymers: The hydroxyl groups of this compound can be chemically modified to create monomers suitable for polymerization reactions, such as ring-opening polymerization to form polycarbonates or polyesters. rsc.org The unique stereochemistry of the altrose backbone, combined with the absence of the C6 hydroxyl group, could impart distinct physical properties—such as solubility, thermal stability, and degradation rate—to the resulting polymers compared to materials made from more common sugars like glucose. researchgate.net These novel materials could find applications in biomedical fields, such as in drug delivery systems or tissue engineering scaffolds. nih.gov
Q & A
Basic Research Questions
Q. What is the structural characterization of 6-Deoxy-L-altrose, and how is it distinguished from similar deoxy sugars in biochemical studies?
- Methodological Answer : this compound is a monosaccharide with the systematic name 6-deoxy-L-altropyranose. Its structure includes a hydroxyl group configuration distinct from other 6-deoxy sugars like 6-deoxy-L-mannose or 6-deoxy-L-glucose. Differentiation relies on nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, to resolve stereochemical variations at C2, C3, and C4 positions. Comparative analysis with reference standards (e.g., D-allose or L-rhamnose derivatives) is critical for unambiguous identification .
Q. What enzymatic methods are employed for synthesizing this compound from L-rhamnose, and what are the key reaction parameters?
- Methodological Answer : Synthesis involves immobilized enzymes such as L-rhamnose isomerase (EC 5.3.1.14) and recombinant Escherichia coli treated with toluene to enhance membrane permeability. Key parameters include:
- Substrate specificity : L-rhamnose as the precursor.
- Reaction optimization : pH 7.5–8.0, 30–37°C, and cofactor requirements (e.g., Mn for isomerase activity).
- Yield enhancement : Immobilized enzyme systems improve stability and reusability, achieving ~60–70% conversion efficiency under optimized conditions .
Advanced Research Questions
Q. How does the homopolymeric O-antigen structure of this compound in Yersinia enterocolitica serotype O:3 contribute to phage receptor specificity?
- Methodological Answer : The O-antigen of Y. enterocolitica O:3 is a (1→2)-linked homopolymer of this compound. This structure serves as the receptor for bacteriophage φYeO3-12. Experimental validation includes:
- Genetic knockout studies : Mutants lacking the O-antigen show resistance to phage adhesion.
- Structural analysis : X-ray crystallography and cryo-EM reveal binding specificity between phage tail fibers and the O-antigen’s terminal altrose residues.
- Functional assays : Competitive inhibition with synthetic this compound oligomers confirms receptor-ligand interactions .
Q. What analytical challenges arise in quantifying this compound within polysaccharide mixtures, and how can they be addressed?
- Methodological Answer : Challenges include:
- Co-elution in chromatography : Similar retention times to other deoxy sugars (e.g., 6-deoxy-L-mannose). Resolution requires hydrophilic interaction liquid chromatography (HILIC) paired with high-resolution mass spectrometry (HRMS).
- Colorimetric interference : The phenol-sulfuric acid method (absorbance at 490 nm) may cross-react with other reducing sugars. Pre-treatment with borohydride reduction or enzymatic digestion (e.g., specific glycosidases) improves specificity .
Q. Are there discrepancies in reported enzymatic yields for this compound synthesis, and how can experimental variables be systematically optimized?
- Methodological Answer : Yield variations (e.g., 50–70%) arise from differences in:
- Enzyme purity : Partial purification vs. recombinant systems.
- Immobilization matrix : Alginate vs. silica-based carriers affect enzyme activity retention.
- Statistical optimization : Response surface methodology (RSM) with variables like pH, temperature, and substrate concentration can identify optimal conditions. Replicate trials and error analysis (e.g., ANOVA) are critical for reproducibility .
Q. How can contradictions in the biological role of this compound (e.g., phage receptor vs. immune evasion) be resolved through interdisciplinary approaches?
- Methodological Answer : Contradictory hypotheses require:
- Comparative genomics : Identify conserved O-antigen biosynthesis genes across Yersinia strains with differing virulence.
- Immune profiling : Measure cytokine responses (e.g., IL-6, TNF-α) to purified this compound polymers in macrophage assays.
- Phage-host coevolution studies : Track mutation rates in phage receptor-binding proteins under selective pressure .
Methodological Best Practices
- Data validation : Cross-reference NMR/MS data with NIST Standard Reference Database entries for 6-deoxy sugars to ensure accuracy .
- Ethical replication : Adhere to protocols for handling pathogenic strains (e.g., Y. enterocolitica) and synthetic derivatives, including biosafety level (BSL)-2 precautions .
- Transparency in analysis : Report raw chromatographic/spectroscopic data in appendices, with processed data in the main text to support reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
